molecular formula C20H15N3O2S3 B2681918 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 864939-11-7

2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2681918
CAS No.: 864939-11-7
M. Wt: 425.54
InChI Key: XOXDPSLQQKMYDJ-UHFFFAOYSA-N
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Description

2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of benzo[d]thiazole and thiophene moieties within its structure suggests it may exhibit unique biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thiophene Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Amidation Reaction: The carboxylic acid group on the thiophene ring is then converted to an amide using reagents such as carbodiimides (e.g., EDCI) and amines.

    Cyclopenta[b]thiophene Formation: This step involves the cyclization of the intermediate compounds under high-temperature conditions, often using a palladium-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d]thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the amide groups using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound’s heterocyclic nature suggests it may interact with various biological targets, making it a candidate for drug development. It could potentially exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for treating diseases like cancer or infections.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer properties.

    Thiophene derivatives: Used in organic electronics and as intermediates in drug synthesis.

    Cyclopenta[b]thiophene derivatives: Studied for their electronic properties and potential use in organic semiconductors.

Uniqueness

What sets 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide apart is its combination of these three distinct moieties, which may confer unique electronic and biological properties not found in simpler analogs. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S3/c21-17(24)16-10-4-3-7-12(10)27-20(16)23-18(25)14-8-9-15(26-14)19-22-11-5-1-2-6-13(11)28-19/h1-2,5-6,8-9H,3-4,7H2,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXDPSLQQKMYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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